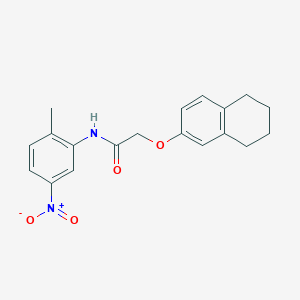
N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a nitrophenyl group, a tetrahydronaphthalenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acylation: The formation of an acetamide group through the reaction of the nitrophenyl compound with an acylating agent like acetic anhydride.
Etherification: The attachment of the tetrahydronaphthalenyl group via an ether linkage, often using a suitable base and a halogenated tetrahydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products
Reduction: Formation of N-(2-methyl-5-aminophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Oxidation: Formation of N-(2-carboxy-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and tetrahydronaphthalenyl groups can contribute to the compound’s binding affinity and specificity, while the acetamide moiety may enhance its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methyl-5-nitrophenyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the tetrahydro component, which may affect its reactivity and applications.
N-(2-methyl-5-nitrophenyl)-2-(phenoxy)acetamide: Contains a simpler phenyl group instead of the naphthalenyl group, leading to different chemical properties.
N-(2-methyl-5-nitrophenyl)-2-(4-hydroxyphenyl)acetamide: Features a hydroxy group, which can introduce additional hydrogen bonding interactions.
Uniqueness
N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-8-16(21(23)24)11-18(13)20-19(22)12-25-17-9-7-14-4-2-3-5-15(14)10-17/h6-11H,2-5,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSOTLUCIFAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5744114.png)
![Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5744122.png)
![5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5744130.png)
![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B5744134.png)
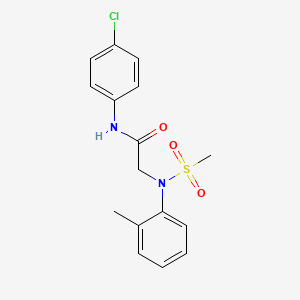
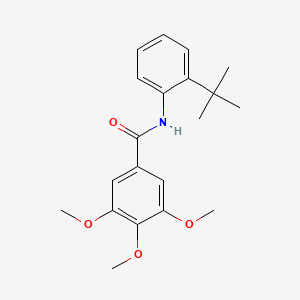
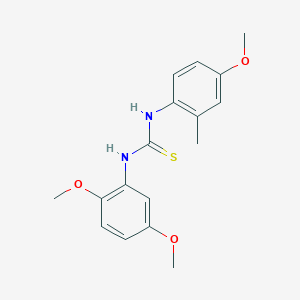
![3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5744168.png)
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzonitrile](/img/structure/B5744178.png)
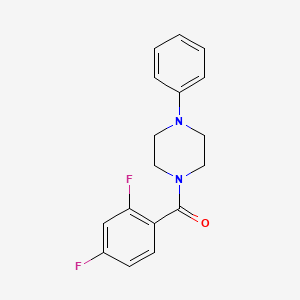
![3-[(4-chlorophenyl)thio]-N-cyclohexylpropanamide](/img/structure/B5744201.png)
![2-ethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5744211.png)
![4,6-dimethyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5744216.png)
![3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide](/img/structure/B5744220.png)
